molecular formula C22H22N4O4S2 B606902 CypD inhibitor C-9 CAS No. 1572646-93-5

CypD inhibitor C-9

Número de catálogo B606902
Número CAS: 1572646-93-5
Peso molecular: 470.56
Clave InChI: XYSDAMUFZPVEAY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CypD inhibitor C-9 is a CypD inhibitor that acts by binding strongly to CypD and attenuating mitochondrial and cellular perturbation insulted by Aß and calcium stress . It is used for research purposes only and not for human or veterinary use .


Molecular Structure Analysis

The chemical formula of this compound is C22H22N4O4S2 . Its exact mass is 470.11 and its molecular weight is 470.560 . The elemental analysis shows that it contains Carbon (56.15%), Hydrogen (4.71%), Nitrogen (11.91%), Oxygen (13.60%), and Sulfur (13.63%) .


Physical And Chemical Properties Analysis

This compound is a solid powder . It is soluble in DMSO .

Aplicaciones Científicas De Investigación

  • Alzheimer's Disease : C-9 is effective in attenuating mitochondrial and cellular perturbation caused by amyloid-beta (Aβ) and calcium stress, which are critical factors in Alzheimer's disease (AD). It binds strongly to CypD, improving mitochondrial function as indicated by increased cytochrome c oxidase activity and adenosine-5'-triphosphate levels (Valasani et al., 2016).

  • Cancer : In various tumors, CypD overexpression has an anti-apoptotic effect. This is independent of the mitochondrial permeability transition (MPT) but is due to its interaction with apoptosis regulators like Bcl2. This could be a potential mechanism for suppressing apoptosis in cancer (Eliseev et al., 2009).

  • Acute Pancreatitis : Novel CypD inhibitors have been identified for the treatment of acute pancreatitis, highlighting the role of CypD as a therapeutic target in this condition (Yu et al., 2022).

  • Mitochondrial Function and Diseases : Small-molecule inhibitors of CypD, including C-9, are being investigated as potential therapeutics in diseases associated with mitochondrial dysfunction, such as ischemia-reperfusion injury and neurodegeneration. The challenge lies in finding compounds with selective activity and favorable pharmacokinetics (Haleckova et al., 2022).

  • Cardiovascular Diseases : CypD-mediated apoptosis contributes to the cytotoxic effects of drugs like sorafenib in clear cell-renal cell carcinoma. Understanding CypD's role in this process may provide new therapeutic targets for such conditions (Hu et al., 2015).

  • Drug Development for Alzheimer's Disease : The role of CypD in Alzheimer’s disease is further highlighted through the development of novel inhibitors aimed at blocking its interaction with amyloid beta, which exacerbates mitochondrial and neuronal stress (Valasani et al., 2014).

  • Post-Myocardial Infarction Heart Failure : Inhibiting mitochondrial CypD might be a novel therapeutic treatment strategy for post-myocardial infarction heart failure, as evidenced by improved outcomes in animal models lacking CypD (Lim et al., 2011).

  • Neurodegenerative Disorders : CypD is a mitochondrial peptidyl-prolyl cis-trans isomerase and plays a role in diseases like Alzheimer's. Recent studies focus on post-translational modifications of CypD that could alter the regulation of the mitochondrial permeability transition pore and provide insights into CypD's mechanisms of action (Amanakis & Murphy, 2020).

  • Mitochondrial Dysfunction in Acute Pancreatitis : Small molecule inhibitors of CypD can protect mitochondrial function, a potential treatment for acute pancreatitis. This highlights CypD's pivotal role in regulating the mitochondrial permeability transition pore (MPTP) and the potential of these inhibitors in clinical applications (Shore et al., 2016).

Mecanismo De Acción

CypD inhibitor C-9 works by binding strongly to CypD, a mitochondrial peptidyl-prolyl cis-trans isomerase . This binding attenuates mitochondrial and cellular perturbation caused by Aß and calcium stress . CypD is known for regulating the mitochondrial permeability transition pore (PTP), a nonspecific large conductance pore whose opening leads to cell death . Inhibiting CypD protects in models of diseases making it an interesting therapeutic target .

Direcciones Futuras

The precise molecular identity of the mPTP, which CypD regulates, remains uncertain but strong evidence implicates both the mitochondrial F1FO (F)-ATP synthase and the adenine nucleotide translocase (ANT), with matrix cyclophilin D (CypD) facilitating the transition to the pore-forming conformation . Future research into the nature and role of the mPTP will provide more insights into the action of CypD inhibitors . Furthermore, the development of non-toxic and biocompatible CypD inhibitors holds promise for the treatment of complex disorders .

Propiedades

IUPAC Name

2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-N-(4-sulfamoylphenyl)-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S2/c1-13(2)12-30-19-9-4-15(10-16(19)11-23)22-25-14(3)20(31-22)21(27)26-17-5-7-18(8-6-17)32(24,28)29/h4-10,13H,12H2,1-3H3,(H,26,27)(H2,24,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSDAMUFZPVEAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.